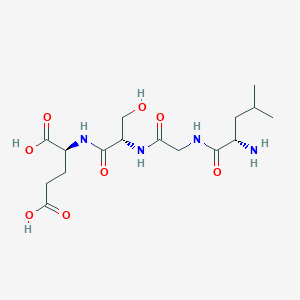

L-Leucylglycyl-L-seryl-L-glutamic acid

Description

Classification within the Oligopeptide Family

Peptides are broadly categorized based on the number of amino acid residues they contain. L-Leucylglycyl-L-seryl-L-glutamic acid, with its four amino acid units, is classified as a tetrapeptide. Tetrapeptides, in turn, belong to the larger family of oligopeptides, which are short chains of amino acids, typically comprising between two and twenty residues. wikipedia.org This classification distinguishes them from polypeptides and proteins, which consist of longer chains of amino acids. The relatively small size of oligopeptides allows for a vast number of potential sequences, each with unique structural and functional characteristics. clinisciences.com

Significance of Tetrapeptide Sequences in Biological Systems

Tetrapeptide sequences are of considerable interest in biochemistry and pharmacology due to their diverse and significant roles in biological systems. Many naturally occurring tetrapeptides are biologically active, often acting as signaling molecules that can interact with specific receptors to modulate cellular pathways. wikipedia.orgclinisciences.com Their functions can be wide-ranging, including anti-inflammatory, antioxidant, and antimicrobial properties. clinisciences.com

For instance, the tetrapeptide Tuftsin (L-threonyl-L-lysyl-L-prolyl-L-arginine) is known to be primarily involved in immune system function. wikipedia.org Another example is the RGDS (Arginylglycylaspartylserine) sequence, a tetrapeptide motif that plays a crucial role in cell adhesion by mediating the attachment of cells to the extracellular matrix. wikipedia.org While the specific biological role of this compound is not extensively documented in publicly available research, its structure as a tetrapeptide places it within a class of molecules known for their potential as modulators of physiological processes. taylorandfrancis.comnih.gov The specific combination of a nonpolar amino acid (leucine), the simplest amino acid (glycine), a polar uncharged amino acid (serine), and an acidic amino acid (glutamic acid) suggests a unique physicochemical profile that could influence its interactions within a biological environment.

Historical Context of Peptide Research and Constituent Amino Acid Discovery

The study of this compound is built upon a rich history of scientific discovery in the fields of peptide chemistry and amino acid biochemistry.

The concept of the peptide bond was first proposed by German chemist Emil Fischer in the early 20th century, a breakthrough that laid the groundwork for understanding the structure of proteins and peptides. youtube.com Fischer's work, which included the synthesis of the first dipeptide, glycylglycine, was a pivotal moment in the history of biochemistry. youtube.com Significant advancements followed, including the first medical use of insulin (B600854) in 1922 and the discovery of the neuropeptide Substance P in 1931. mylens.ai A major leap in peptide science came in the 1960s with the development of solid-phase peptide synthesis by Robert Bruce Merrifield, a technique that greatly simplified the artificial production of peptides and is still widely used today. youtube.commylens.ai

The discovery of the individual amino acids that constitute this compound also has a long history:

Leucine (B10760876): This essential amino acid was first discovered in 1819 from cheese by French chemist Joseph Louis Proust. biocrates.com A year later, Henri Braconnot isolated it from muscle fibers and wool and gave it its name. biocrates.com

Glycine (B1666218): The simplest amino acid, glycine, was first isolated in 1820 by Henri Braconnot, who obtained it by boiling gelatin with sulfuric acid. biocrates.comwikipedia.org He initially named it "sugar of gelatin" due to its sweet taste. wikipedia.org

Serine: This non-essential amino acid was first obtained from silk protein, a particularly rich source, by German chemist Emil Cramer in 1865. wikipedia.org Its name is derived from the Latin word for silk, sericum. wikipedia.org

Glutamic Acid: Discovered in 1866 by German chemist Karl Heinrich Ritthausen, who isolated it by treating wheat gluten with sulfuric acid. wikipedia.org Its role as a key component of the "umami" taste was later identified in 1908 by Japanese chemist Kikunae Ikeda. wikipedia.orgresearchgate.net

The timeline below highlights some of the key milestones in peptide and amino acid research:

Interactive Data Table: Milestones in Peptide and Amino Acid Research| Year | Milestone | Significance |

| 1819 | Discovery of Leucine | Identification of a key essential amino acid. biocrates.com |

| 1820 | Isolation of Glycine | Discovery of the simplest amino acid. biocrates.comwikipedia.org |

| 1865 | Isolation of Serine | Discovery of a non-essential amino acid from a natural protein source. wikipedia.org |

| 1866 | Discovery of Glutamic Acid | Identification of a key excitatory neurotransmitter and flavor component. wikipedia.org |

| 1902 | Proposal of the Peptide Bond | Emil Fischer's theory revolutionizes the understanding of protein structure. youtube.com |

| 1922 | First Medical Use of Insulin | A major breakthrough in the treatment of diabetes. mylens.ai |

| 1931 | Discovery of Substance P | Identification of a neuropeptide involved in pain and stress signaling. mylens.aicreative-peptides.com |

| 1963 | Development of Solid-Phase Peptide Synthesis | Robert Bruce Merrifield's invention accelerates peptide research and production. youtube.commylens.ai |

The following table provides a summary of the properties of the constituent amino acids of this compound:

Interactive Data Table: Properties of Constituent Amino Acids

| Amino Acid | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | Type |

| L-Leucine | Leu / L | C₆H₁₃NO₂ | 131.17 | Nonpolar, Aliphatic wikipedia.org |

| Glycine | Gly / G | C₂H₅NO₂ | 75.07 | Nonpolar, Aliphatic wikipedia.org |

| L-Serine | Ser / S | C₃H₇NO₃ | 105.09 | Polar, Uncharged wikipedia.org |

| L-Glutamic acid | Glu / E | C₅H₉NO₄ | 147.13 | Acidic, Polar wikipedia.org |

Structure

2D Structure

Properties

CAS No. |

61756-25-0 |

|---|---|

Molecular Formula |

C16H28N4O8 |

Molecular Weight |

404.42 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C16H28N4O8/c1-8(2)5-9(17)14(25)18-6-12(22)19-11(7-21)15(26)20-10(16(27)28)3-4-13(23)24/h8-11,21H,3-7,17H2,1-2H3,(H,18,25)(H,19,22)(H,20,26)(H,23,24)(H,27,28)/t9-,10-,11-/m0/s1 |

InChI Key |

VMRCZQBDGRYJNO-DCAQKATOSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |

Origin of Product |

United States |

Synthetic Strategies and Structural Elucidation Methodologies for L Leucylglycyl L Seryl L Glutamic Acid

Chemical Synthesis Approaches for Tetrapeptides

The chemical synthesis of peptides involves the stepwise formation of amide (peptide) bonds between amino acids. wikipedia.org For a tetrapeptide like L-Leucylglycyl-L-seryl-L-glutamic acid, this requires precise control to ensure sequence fidelity and stereochemical integrity. The primary methods employed are solid-phase peptide synthesis (SPPS), solution-phase synthesis, and chemo-enzymatic strategies.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is the most common method for laboratory-scale peptide synthesis due to its efficiency and amenability to automation. wikipedia.orgacs.org The core concept involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and extending the peptide chain stepwise towards the N-terminus. nih.gov Excess reagents and soluble by-products are removed by simple filtration and washing at each step, which circumvents the need for complex purification of intermediates. wikipedia.orgnih.gov

The synthesis of this compound via SPPS would commence by anchoring a protected L-glutamic acid residue to the resin. The synthesis proceeds through repeated cycles of Nα-deprotection and coupling of the subsequent protected amino acids (L-serine, glycine (B1666218), and L-leucine). Two principal protecting group strategies are commonly used:

Boc/Bzl Strategy: This method uses an acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. The final cleavage from the resin is achieved using a strong acid like anhydrous hydrogen fluoride. wikipedia.org

Fmoc/tBu Strategy: This popular alternative employs a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. wikipedia.org The final peptide is cleaved from the resin using trifluoroacetic acid (TFA). wikipedia.org

The table below outlines the general cycle for the Fmoc/tBu-based SPPS of this compound.

| Step | Procedure | Reagents | Purpose |

| 1. Resin Preparation | Swelling the resin in a suitable solvent. | Dichloromethane (DCM) or Dimethylformamide (DMF) | Prepares the polymer support for the reaction. |

| 2. First Amino Acid Loading | Covalently attaching Fmoc-L-Glu(OtBu)-OH to the resin. | Coupling agents (e.g., DIC/DMAP), Fmoc-L-Glu(OtBu)-OH | Anchors the C-terminal amino acid to the solid support. |

| 3. Deprotection | Removing the Fmoc group from the anchored glutamic acid. | 20% Piperidine in DMF | Exposes the N-terminal amine for the next coupling reaction. |

| 4. Washing | Rinsing the resin to remove excess reagents and by-products. | DMF, DCM | Purifies the resin-bound peptide intermediate. |

| 5. Coupling (Serine) | Adding the next protected amino acid, Fmoc-L-Ser(tBu)-OH. | Coupling agents (e.g., HBTU, HOBt, DIPEA), Fmoc-L-Ser(tBu)-OH | Forms the peptide bond between serine and glutamic acid. |

| 6. Repetition | Repeating steps 3-5 for Glycine and L-Leucine. | Fmoc-Gly-OH, Fmoc-L-Leu-OH, and associated reagents | Elongates the peptide chain sequentially. |

| 7. Final Cleavage | Cleaving the completed tetrapeptide from the resin and removing side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers | Releases the final this compound peptide. |

| 8. Purification | Purifying the crude peptide. | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Isolates the target peptide from cleavage artifacts and incomplete sequences. |

Solution-Phase Peptide Synthesis Optimization

Solution-phase peptide synthesis (SolPS), also known as classical synthesis, predates SPPS. nih.gov In this method, all reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each coupling and deprotection step. wikipedia.org While often more time-consuming and labor-intensive for long peptides, SolPS is highly valuable for large-scale industrial production where the cost of excess reagents used in SPPS becomes prohibitive. wikipedia.orggoogle.com

Optimization of SolPS for this compound involves several key considerations:

Strategy Selection: The synthesis can proceed by either stepwise elongation (adding one amino acid at a time) or fragment condensation (coupling di- or tri-peptide fragments). Fragment condensation, for instance coupling L-Leucylglycine to L-Seryl-L-glutamic acid, can be faster but carries a higher risk of racemization at the activated carboxyl group.

Protecting Groups: A careful selection of orthogonal protecting groups for the N-termini, C-termini, and reactive side chains (the hydroxyl of serine and the two carboxyl groups of glutamic acid) is crucial to prevent side reactions.

Coupling Reagents: The choice of coupling reagent (e.g., DCC, HBTU, T3P®) and additives is optimized to maximize coupling efficiency, minimize reaction times, and suppress epimerization. google.commdpi.com

Purification: Efficient purification of intermediates, often through crystallization or chromatography, is essential for the success of the subsequent steps.

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (SolPS) |

| Principle | Peptide chain is grown on an insoluble polymer support. | Reactions are carried out in a homogeneous solution. |

| Purification | Intermediates are purified by simple filtration and washing. | Intermediates must be isolated and purified (e.g., by crystallization, chromatography) after each step. |

| Reagent Stoichiometry | Requires a large excess of reagents to drive reactions to completion. | Can be performed with near-stoichiometric amounts of reagents. |

| Speed & Automation | Fast, easily automated, and suitable for preparing many different peptides. | Slower, more labor-intensive, and less amenable to automation. |

| Scalability | Generally used for laboratory scale (mg to g); large-scale is difficult and costly. | Well-suited for large-scale industrial production (kg). |

| Monitoring | Reaction monitoring is often indirect and difficult. | Direct monitoring of reaction progress (e.g., by TLC, HPLC) is straightforward. |

Chemo-Enzymatic Synthesis and Biocatalytic Pathways

Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical methods with the high selectivity and mild reaction conditions of enzymatic catalysis. qyaobio.com This approach leverages enzymes, such as proteases or ligases, to form peptide bonds in a regio- and stereoselective manner, often eliminating the need for complex side-chain protection. qyaobio.commonash.edu

The synthesis of this compound could be approached using biocatalytic pathways:

Kinetically Controlled Synthesis: In this approach, proteases (e.g., trypsin, chymotrypsin) are used in reverse to catalyze the aminolysis of an N-protected amino acid ester (the acyl donor) by another amino acid or peptide (the nucleophile). documentsdelivered.com For instance, trypsin could catalyze the coupling of an N-protected Leucylglycine ester with a Seryl-glutamic acid derivative. researchgate.net The reaction conditions, such as pH and the use of low-water organic media, are optimized to favor synthesis over hydrolysis. documentsdelivered.com

Thermodynamically Controlled Synthesis: This method involves the direct reversal of peptide hydrolysis, where a protease catalyzes peptide bond formation in an equilibrium-driven process. This approach is generally slower and requires conditions that shift the equilibrium toward the peptide product.

Engineered Enzymes: Modern biocatalysis often employs engineered enzymes with enhanced stability, altered substrate specificity, or improved synthetic activity to overcome the limitations of native enzymes. qyaobio.commonash.edu

| Enzyme Class | Example | Typical Application in Peptide Synthesis |

| Serine Proteases | Trypsin, α-Chymotrypsin | Catalyze bond formation at specific amino acid residues (e.g., Arg/Lys for trypsin) under kinetic control. |

| Cysteine Proteases | Papain, Subtilisin | Exhibit broad substrate specificity, making them versatile catalysts for peptide bond formation. |

| Ligases | Subtilisin variants (e.g., Peptiligase) | Engineered enzymes with suppressed hydrolytic activity, designed specifically for efficient peptide ligation. |

Spectroscopic Techniques for Peptide Structural Characterization

Following synthesis and purification, the identity, purity, and structural integrity of this compound must be rigorously confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and complementary techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of peptides in solution, providing insights into their conformation and dynamic behavior under near-physiological conditions. uzh.chuq.edu.au For a tetrapeptide, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

Structural Information from NMR:

Sequence Confirmation: Through-bond correlation experiments (COSY, TOCSY) are used to identify the spin systems of individual amino acid residues. Sequential connectivities are then established using through-space Nuclear Overhauser Effect (NOE) signals between adjacent residues in a NOESY experiment, confirming the L-Leu -> Gly -> L-Ser -> L-Glu sequence. uzh.ch

Conformational Analysis: The magnitudes of NOEs provide distance restraints between protons that are close in space (< 5 Å). These restraints, along with dihedral angle restraints derived from scalar coupling constants, are used to calculate a family of 3D structures consistent with the experimental data. uzh.chnih.gov

Dynamics: NMR can also probe the flexibility of the peptide backbone and side chains by measuring relaxation parameters and hydrogen-deuterium exchange rates of amide protons.

| NMR Experiment | Abbreviation | Information Obtained for this compound |

| 1D ¹H Spectrum | 1D | Provides a general fingerprint of the peptide, showing chemical shifts of all protons. |

| Correlation Spectroscopy | COSY | Identifies scalar-coupled protons within each amino acid residue (e.g., connects NH to CαH to CβH). |

| Total Correlation Spectroscopy | TOCSY | Identifies all protons belonging to a single amino acid's spin system. |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Detects protons close in space, establishing sequential connectivities (e.g., CαHᵢ to NHᵢ₊₁) and providing distance restraints for 3D structure calculation. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates directly bonded ¹H and ¹³C or ¹⁵N nuclei, useful for resolving spectral overlap (requires isotopic labeling). |

Mass Spectrometry (MS) for Sequence and Purity Verification

Mass spectrometry is an essential technique for rapidly verifying the molecular weight and primary structure (amino acid sequence) of a synthesized peptide. thermofisher.com

Purity and Molecular Weight Verification: The purified peptide is analyzed by MS (e.g., using ESI or MALDI ionization sources) to obtain its molecular mass. The experimentally observed mass is compared to the theoretical calculated mass of this compound (C₁₇H₃₀N₄O₈, Exact Mass: 434.2067). A high-resolution mass spectrometer can confirm the elemental composition. The purity of the sample is assessed by the absence of peaks corresponding to impurities or deletion sequences.

Sequence Verification via Tandem MS (MS/MS): To confirm the amino acid sequence, tandem mass spectrometry is employed. libretexts.org In an MS/MS experiment, the protonated molecular ion of the peptide (the precursor ion) is selected and fragmented, typically through collision-induced dissociation (CID). libretexts.orgnih.gov The fragmentation occurs preferentially at the peptide bonds, generating a series of characteristic fragment ions.

b-ions: N-terminal fragments, where the charge is retained on the N-terminus.

y-ions: C-terminal fragments, where the charge is retained on the C-terminus.

The masses of the resulting fragment ions are measured, and the mass differences between consecutive ions in a series (e.g., b₂, b₃, b₄) correspond to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. nih.gov

| Fragment Ion | Sequence | Calculated Monoisotopic Mass (m/z) |

| b₁ | L | 114.0913 |

| b₂ | LG | 171.1128 |

| b₃ | LGS | 258.1448 |

| y₁ | E | 148.0604 |

| y₂ | SE | 235.0924 |

| y₃ | GSE | 292.1139 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgcreative-proteomics.com The method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. americanpeptidesociety.org The resulting CD spectrum provides a characteristic signature for different types of secondary structures, including α-helices, β-sheets, and random coils. creative-proteomics.comresearchgate.net

For a relatively short, linear tetrapeptide like this compound, it is highly probable that it will not adopt a stable, defined secondary structure (like an α-helix or β-sheet) in an aqueous solution. Such short peptides typically exist as a flexible ensemble of conformations, best described as a random coil. proquest.com The CD spectrum of a peptide in a random coil conformation is characterized by a strong negative band near 195-200 nm. americanpeptidesociety.org

The analysis involves dissolving the purified peptide in a suitable buffer, typically a phosphate (B84403) buffer, at a concentration of 0.3 to 0.5 mg/mL. creative-proteomics.com The spectrum is then recorded in the far-UV region (typically 185–260 nm). creative-proteomics.com Environmental factors such as solvent polarity, pH, and temperature can influence the peptide's conformation, and CD spectroscopy can be used to monitor any structural changes that occur in response to these variations. proquest.comsubr.edu

| Secondary Structure | Characteristic CD Signal Wavelengths (nm) |

|---|---|

| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~190 nm |

| β-Sheet | Negative band at ~217 nm; Positive band at ~195 nm |

| Random Coil | Strong negative band near 195-200 nm |

Chromatographic and Electrophoretic Methods for Purity Assessment and Isolation

The purification and purity analysis of synthetic peptides are critical steps to ensure that the final product is free from contaminants, such as by-products from the synthesis or incompletely deprotected peptides. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are two high-resolution techniques central to this process. nih.gov

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both the analysis and purification of synthetic peptides. nih.govknauer.net Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly effective for peptides. nih.gov

Analytical Applications: For analytical purposes, a small amount of the crude peptide is injected onto an analytical RP-HPLC column (e.g., a C18 column). The peptide is eluted using a gradient of an organic solvent, typically acetonitrile, in water. peptide.com An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to both solvents to improve peak shape and resolution. peptide.com The peptide is detected by its absorbance at a specific wavelength, usually 214-220 nm, where the peptide bond absorbs. The purity of this compound is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Preparative Applications: Preparative HPLC is used to isolate the target peptide from impurities. hplc.euwaters.com The principles are the same as analytical HPLC, but it is performed on a larger scale using a wider column and higher flow rates to accommodate larger sample loads. knauer.netpeptide.com The analytical method is first optimized and then scaled up for the preparative run. knauer.net As the separated components elute from the column, they are collected in fractions. These fractions are then analyzed by analytical HPLC, and those containing the pure this compound are combined and lyophilized to yield the final, purified peptide as a powder. peptide.com

| Parameter | Typical Analytical HPLC Conditions | Typical Preparative HPLC Conditions |

|---|---|---|

| Column | C18, 4.6 mm ID x 150-250 mm | C18, 20-50 mm ID x 250 mm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient (e.g., 5-60% B over 30 min) | Scaled linear gradient based on analytical run |

| Flow Rate | ~1.0 mL/min | ~20-100 mL/min |

| Detection | UV at 214/220 nm | UV at 220/280 nm |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |

Capillary Electrophoresis for Peptide Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate molecules based on their charge, size, and frictional forces. nih.gov It is a complementary technique to HPLC for assessing peptide purity. nih.gov For a peptide like this compound, which contains an acidic glutamic acid residue, Capillary Zone Electrophoresis (CZE) is a suitable method.

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), or running buffer. mdpi.com A small plug of the sample is introduced, and a high voltage is applied across the capillary. Due to the presence of the glutamic acid residue, the tetrapeptide will carry a net negative charge at neutral or alkaline pH. This charge will cause it to migrate towards the anode. The separation is based on the differential migration of analytes according to their electrophoretic mobility, which is a function of their charge-to-size ratio. nih.gov

To minimize the adsorption of the peptide to the negatively charged inner wall of the fused-silica capillary, which can cause peak broadening and poor reproducibility, acidic buffers are often used. nih.gov Alternatively, capillaries with a neutral or positive coating can be employed to reduce these interactions. nih.gov The high efficiency of CE allows for the separation of closely related impurities that may not be resolved by HPLC. researchgate.net

| Parameter | Typical CZE Conditions for Peptide Analysis |

|---|---|

| Capillary | Uncoated or coated fused-silica, 50-75 µm ID |

| Background Electrolyte (BGE) | 20-100 mM phosphate or borate (B1201080) buffer |

| pH | Acidic (e.g., pH 2.5) or Alkaline (e.g., pH 8.5) |

| Applied Voltage | 15-30 kV |

| Temperature | 25-35 °C |

| Injection | Hydrodynamic (pressure) or Electrokinetic |

| Detection | Direct UV at 200-214 nm |

Molecular Interactions and Receptor Binding Dynamics of L Leucylglycyl L Seryl L Glutamic Acid

Theoretical Frameworks for Peptide-Ligand and Peptide-Receptor Interactions

The interaction of a peptide such as L-Leucylglycyl-L-seryl-L-glutamic acid with a biological receptor is governed by its unique three-dimensional structure, charge distribution, and the specific chemical properties of its amino acid side chains. The peptide's sequence—Leucine (B10760876), Glycine (B1666218), Serine, and Glutamic Acid—presents a combination of nonpolar, simple, polar, and acidic residues, respectively.

Theoretical interactions would be dictated by:

Electrostatic Interactions: The C-terminal glutamic acid residue confers a net negative charge at physiological pH, which could facilitate ionic bonding with positively charged residues (e.g., lysine, arginine) in a receptor's binding pocket.

Hydrogen Bonding: The serine residue's hydroxyl group and the peptide backbone's amide and carbonyl groups provide ample opportunities for hydrogen bond formation, a critical component for specificity and stability of the peptide-receptor complex.

Hydrophobic Interactions: The N-terminal leucine residue possesses an isobutyl side chain, which would favorably interact with hydrophobic pockets within a target receptor, contributing to binding affinity.

Conformational Flexibility: The glycine residue imparts significant conformational flexibility to the peptide backbone. This flexibility could allow the peptide to adopt various conformations, potentially enabling it to bind to a range of different receptor sites.

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, would be instrumental in predicting the likely binding modes and affinities of this peptide to various biological targets.

Potential Modulatory Roles on Glutamate (B1630785) Receptor Systems

The C-terminal L-glutamic acid residue is structurally identical to L-glutamate, the primary excitatory neurotransmitter in the central nervous system. hellobio.com This structural similarity strongly suggests that this compound could potentially interact with glutamate receptors. Glutamate receptors are broadly classified into ionotropic (iGluR) and metabotropic (mGluR) families. hellobio.comsigmaaldrich.com

Investigation of Ionotropic Glutamate Receptor (iGluR) Subtype Affinities (e.g., NMDA, AMPA, Kainate)

Ionotropic glutamate receptors are ligand-gated ion channels that mediate fast excitatory synaptic transmission. tocris.com The primary subtypes are NMDA, AMPA, and Kainate receptors. semanticscholar.org The glutamic acid moiety of the peptide could theoretically act as a ligand for these receptors.

NMDA Receptors: Activation of NMDA receptors requires the concurrent binding of both glutamate and a co-agonist, typically glycine. nih.gov It is conceivable that the peptide could interact with the glutamate binding site on the GluN2 subunit. However, its larger size compared to glutamate might result in lower affinity or an antagonistic effect. The binding of glutamate to the NMDA receptor is a complex process influenced by surface residues on the ligand-binding domain. nih.gov

AMPA and Kainate Receptors: These receptors are also activated by glutamate. nih.gov The affinity of ligands for these receptors is regulated by interdomain interactions within the receptor structure. nih.gov The bulky nature of the tetrapeptide might hinder optimal binding to the active site, potentially leading to weak partial agonism or competitive antagonism. Studies on various ligands show a wide range of affinities for different kainate receptor subunits (GluK1-5), suggesting that any potential interaction would be highly subtype-specific. nih.gov

The following table summarizes the general classification of ionotropic glutamate receptors.

| Receptor Subtype | Agonists | Function |

| NMDA | Glutamate, Glycine, D-serine | Slow excitatory postsynaptic potentials, synaptic plasticity |

| AMPA | Glutamate, AMPA | Fast excitatory postsynaptic potentials |

| Kainate | Glutamate, Kainate, Domoic acid | Presynaptic and postsynaptic modulation |

Analysis of Metabotropic Glutamate Receptor (mGluR) Subtype Interactions

Metabotropic glutamate receptors are G protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways. nih.gov There are eight mGluR subtypes (mGlu1-8), classified into three groups. guidetopharmacology.org

Group I (mGlu1, mGlu5): Couple to Gq and signal through phospholipase C. sigmaaldrich.com

Group II (mGlu2, mGlu3): Couple to Gi/o and inhibit adenylyl cyclase. sigmaaldrich.com

Group III (mGlu4, mGlu6, mGlu7, mGlu8): Also couple to Gi/o and inhibit adenylyl cyclase. sigmaaldrich.com

The large extracellular "Venus Flytrap" domain of mGluRs, where glutamate binds, could potentially accommodate a larger ligand like a tetrapeptide. guidetopharmacology.org Depending on the induced conformational change, the peptide could act as an agonist or an antagonist. For instance, the endogenous ligand L-serine-O-phosphate (L-SOP) demonstrates differential activity across mGluR groups, acting as an agonist for Group III while antagonizing Group I and II receptors. nih.gov This highlights the potential for complex pharmacological profiles for ligands that are structurally related to endogenous agonists.

Interactions with Amino Acid and Peptide Transport Systems

Peptides are transported across cell membranes by specific transport systems, such as the peptide transporter (PepT) family. jmb.or.kr this compound, as a tetrapeptide, is unlikely to be a substrate for the typical di- and tri-peptide transporters like PepT1 and PepT2. However, its constituent amino acids are substrates for various amino acid transporters.

The L-leucine residue suggests a potential interaction with L-type amino acid transporters (LATs), which are responsible for the sodium-independent exchange of large neutral amino acids. nih.govnih.gov The L-glutamic acid component could interact with excitatory amino acid transporters (EAATs), which are crucial for clearing glutamate from the synaptic cleft. mdpi.com It is plausible that the peptide could act as a low-affinity inhibitor of these transport systems.

Enzyme-Peptide Substrate or Inhibitor Kinetics

The peptide bond structure of this compound makes it a potential substrate for various proteases and peptidases. Aminopeptidases could sequentially cleave amino acids from the N-terminus, while carboxypeptidases could act on the C-terminus. The specific enzymes that might hydrolyze this peptide would depend on their substrate specificity.

Conversely, the peptide could act as an inhibitor of certain enzymes. For example, if its structure resembles the transition state of a substrate for a particular protease, it could function as a competitive inhibitor. Determining the kinetic parameters (K_m, k_cat, K_i) would require specific enzymatic assays. nih.govnih.gov For example, studies on L-asparaginase isoforms show distinct kinetic parameters for asparagine hydrolysis, which can be modulated by cofactors like zinc ions. frontiersin.org Similar detailed kinetic studies would be necessary to characterize the enzymatic interactions of this compound.

Biomacromolecular Recognition and Binding Studies

Beyond receptors and enzymes, peptides can be recognized by a variety of other biomacromolecules. Techniques such as fluorescence assays can be used to study the selective recognition and detection of peptides by larger biological molecules. nih.gov The specific sequence of this compound could be a recognition motif for protein-protein interactions, potentially mediating or disrupting cellular signaling pathways. Characterizing such interactions would involve techniques like affinity chromatography, surface plasmon resonance, and isothermal titration calorimetry to determine binding affinities and thermodynamics.

Role of Non-Covalent Interactions in Peptide Stability and Function in Solution

The conformational stability and, consequently, the biological function of the tetrapeptide this compound in an aqueous environment are dictated by a complex network of non-covalent interactions. These weak, transient forces, acting both within the peptide (intramolecularly) and between the peptide and solvent molecules (intermolecularly), govern the peptide's three-dimensional structure. The final conformation in solution is not static but rather a dynamic equilibrium of various structures, with the most stable ones being those that maximize favorable non-covalent interactions. kinampark.com The specific sequence of amino acids—Leucine, Glycine, Serine, and Glutamic Acid—provides a unique combination of side chains capable of engaging in a variety of these interactions. mhmedical.comamericanpeptidesociety.org

Hydrogen Bonding

Hydrogen bonds are crucial for stabilizing the structure of peptides in solution. nih.gov In this compound, several functional groups can participate in hydrogen bonding. The hydroxyl (-OH) group of the serine side chain is a potent hydrogen bond donor and acceptor. mdpi.comnih.gov Similarly, the carboxyl (-COOH) group of the glutamic acid side chain can act as both a donor and an acceptor. libretexts.org Furthermore, the amide (-NH) and carbonyl (-C=O) groups of the peptide backbone are fundamental participants in forming intramolecular hydrogen bonds, which can lead to stabilized structures like β-turns, or intermolecularly with water. pnas.orgoup.com While short linear peptides often lack a stable secondary structure in solution, the formation of transient intramolecular hydrogen bonds can favor certain conformations over others. oup.comoup.com The extensive hydrogen bonding with water, however, often leads to an ensemble of flexible, unfolded structures. csulb.edu

Electrostatic Interactions

The side chain of glutamic acid contains a carboxyl group, which is typically deprotonated and negatively charged at physiological pH. libretexts.org This negative charge is a key site for electrostatic interactions, also known as ionic bonds or salt bridges. mdpi.com The glutamic acid residue can form strong attractive interactions with positively charged ions or molecules present in the solution. mdpi.comnih.gov These interactions can significantly influence the peptide's orientation and its binding affinity to potential receptors or interaction partners. Repulsive electrostatic forces may also occur, for instance, if the peptide approaches another negatively charged surface, which would destabilize that particular conformation or interaction.

Hydrophobic Interactions

Hydrophobic interactions are a major driving force for the folding of biomolecules in aqueous solutions. nih.govnih.gov The side chain of leucine is a nonpolar, aliphatic hydrocarbon, making it hydrophobic. mhmedical.com In an aqueous environment, these nonpolar side chains tend to be shielded from water, leading them to cluster together. aps.org This sequestration of nonpolar groups minimizes the disruption of the hydrogen-bonding network of water and is thermodynamically favorable. nih.gov While a single leucine residue in a short tetrapeptide may not drive extensive folding, its hydrophobic nature will influence the peptide's conformational preferences, favoring structures that partially shield the leucine side chain from the solvent. ncu.edu.tw

The Unique Role of Glycine

Glycine is unique among the 20 common amino acids because its side chain is a single hydrogen atom. youtube.com This minimal side chain imparts significant conformational flexibility to the peptide backbone at the glycine position. quora.comkhanacademy.org Unlike other amino acids with bulkier side chains that sterically hinder rotation around the peptide bonds, glycine can adopt a much wider range of dihedral angles (phi and psi). youtube.com This flexibility can be critical for the peptide's function, allowing it to adopt specific turns or kinks necessary for binding to a target. nih.gov Consequently, glycine is often referred to as a "helix breaker" but is crucial for forming turn structures in proteins and peptides. quora.com In this compound, the glycine residue likely acts as a flexible hinge, increasing the number of accessible conformations for the entire molecule. mdpi.com

Table 1: Potential Non-Covalent Interactions of this compound Residues

| Residue | Side Chain Type | Potential Intramolecular Interactions | Potential Intermolecular Interactions (with Solvent/Other Molecules) |

| L-Leucine | Nonpolar, Hydrophobic | van der Waals forces with other residues | Hydrophobic interactions (sequestration from water); van der Waals forces |

| Glycine | Nonpolar, Aliphatic | van der Waals forces; allows high backbone flexibility | van der Waals forces; increased solvent access to backbone |

| L-Serine | Polar, Uncharged | Hydrogen bonding (side chain - backbone; side chain - side chain) | Hydrogen bonding with water and other polar molecules |

| L-Glutamic Acid | Acidic, Negatively Charged (at neutral pH) | Hydrogen bonding; Electrostatic repulsion/attraction | Hydrogen bonding with water; Electrostatic (ionic) interactions with positive ions/molecules |

Table 2: Summary of Non-Covalent Interactions and Their Role in Peptide Stability

| Interaction Type | Description | Key Contributing Residues | Role in Stability and Function |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Serine, Glutamic Acid, Peptide Backbone | Stabilizes specific secondary structures (e.g., turns); mediates interaction with water and polar binding partners. |

| Electrostatic Interactions (Ionic Bonds) | Attractive or repulsive forces between charged groups. | Glutamic Acid | Governs long-range interactions with charged molecules and surfaces; crucial for binding specificity. |

| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in aqueous solution to minimize contact with water. | Leucine | A primary driving force for folding; helps to bury nonpolar residues, stabilizing a compact conformation. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | All residues | Provide a general, cumulative contribution to the overall stability of the peptide's folded state. |

Cellular and Subcellular Localization and Functional Implications of L Leucylglycyl L Seryl L Glutamic Acid

Proposed Involvement in Cellular Signaling Pathways

The peptide's structure suggests a potential to interact with and modulate critical intracellular signaling cascades, particularly those sensitive to amino acid availability.

The L-leucine component of the peptide is a well-established, potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway. efdeportes.comfrontiersin.org This pathway is a central regulator of cell growth, protein synthesis, and metabolism. frontiersin.org The presence of leucine (B10760876) is sensed by intracellular proteins, which triggers a cascade leading to mTORC1 activation. mit.eduimrpress.com

Activation of mTORC1 by leucine is primarily mediated through the Rag GTPases, which recruit mTORC1 to the lysosomal surface where it can be activated. nih.gov Leucine influences this process by binding to cellular sensors like Sestrin2. mit.eduimrpress.com This binding disrupts the inhibitory interaction between Sestrin2 and a protein complex called GATOR2, ultimately leading to the activation of Rag GTPases and mTORC1. mit.edu Once active, mTORC1 phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth. frontiersin.orgnih.gov Therefore, the L-leucyl moiety of the tetrapeptide could potentially engage this sensing machinery to modulate mTORC1 activity.

Table 1: Key Proteins in Leucine-Mediated mTORC1 Activation

| Protein | Function | Citation(s) |

| mTORC1 | Master regulator of cell growth and protein synthesis. | frontiersin.orgnih.gov |

| L-Leucine | Essential amino acid that acts as a key signaling molecule to activate mTORC1. | efdeportes.comconsensus.app |

| Rag GTPases | GTP-binding proteins that recruit mTORC1 to the lysosome for activation in response to amino acids. | nih.gov |

| Sestrin2 | An intracellular leucine sensor that regulates the mTORC1 pathway. | mit.edu |

| S6K1 & 4E-BP1 | Downstream effectors of mTORC1 that, upon phosphorylation, promote mRNA translation and protein synthesis. | frontiersin.orgnih.gov |

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that regulates cell survival, proliferation, and growth, often in response to growth factors. nih.govcore.ac.uk While amino acids like leucine primarily activate mTORC1 through a parallel pathway (the Rag GTPase route), there is significant crosstalk between the PI3K/Akt and mTOR pathways. nih.gov

The L-glutamic acid component of the peptide may have a modulatory role. Studies have shown that the PI3K/Akt/mTOR pathway is involved in regulating the expression of glutamate (B1630785) transporters. core.ac.ukresearchgate.net Conversely, in certain contexts, glutamatergic signaling has been shown to activate the PI3K/Akt pathway. nih.gov For example, research in retinal cells demonstrated that glutamate receptor activation leads to PI3K/Akt pathway stimulation. nih.gov In other scenarios, glutamine (a derivative of glutamic acid) has been shown to inhibit an overactive PI3K/Akt pathway in models of colitis. nih.gov This suggests that the glutamic acid residue could contribute to a complex, context-dependent regulation of PI3K/Akt signaling.

Cells possess sophisticated mechanisms to sense the availability of specific amino acids. imrpress.comnih.gov The cross-talk between these sensing mechanisms and major signaling hubs like mTORC1 is critical for metabolic adaptation. L-leucine is sensed by Leucyl-tRNA synthetase (LRS) and Sestrin2, while other amino acids have their own sensors, such as CASTOR1 for arginine. mit.edunih.gov

These sensors act as the initial point of contact, translating the information of amino acid availability into a signaling output. For instance, the binding of leucine to Sestrin2 is the key event that initiates the signal to mTORC1. mit.edu Given that L-Leucylglycyl-L-seryl-L-glutamic acid contains leucine, it is plausible that it could interact with these sensing systems. The peptide's ability to activate downstream pathways would depend on its uptake into the cell and potential cleavage to release free L-leucine, or on the ability of the intact peptide to be recognized by these sensors.

Influence on Cellular Growth, Proliferation, and Differentiation Processes

Through the modulation of mTOR and potentially the PI3K/Akt pathways, the constituent amino acids of the peptide are known to exert significant influence over cell growth, proliferation, and differentiation.

Growth and Proliferation: The activation of mTORC1 by L-leucine is a strong anabolic signal that promotes protein and lipid synthesis, leading to an increase in cell size (growth) and cell number (proliferation). efdeportes.comfrontiersin.org Studies have demonstrated that amino acids such as arginine, leucine, and glutamine stimulate the proliferation of various cell types. oup.com Both L-glutamine and L-leucine are recognized as necessary for lymphocyte growth and proliferation. scirp.orgresearchgate.net The L-leucine and L-glutamic acid components of the tetrapeptide could therefore contribute to a cellular environment that favors growth and division. oup.comnih.gov

Differentiation: The role of these amino acids in differentiation is more complex and highly context-dependent. For example, L-leucine has been shown to influence the differentiation of pancreatic β-cells and adipocytes. nih.govnih.gov However, its effects can be inhibitory; in one study, leucine treatment impaired pancreatic β-cell differentiation by suppressing the expression of key progenitor cell genes. nih.gov Similarly, withdrawal of leucine and arginine can affect the pluripotent state and proliferation of mouse embryonic stem cells. mdpi.com A peptide containing leucine and glutamic acid could thus have diverse effects on cell differentiation depending on the cell type and developmental stage.

Contributions to Cellular Homeostasis and Redox Balance Mechanisms

The L-glutamic acid residue is a critical contributor to cellular homeostasis, particularly through its role in maintaining redox balance. nih.gov Glutamic acid is one of the three amino acids (along with cysteine and glycine) required for the synthesis of glutathione (B108866) (GSH). mdpi.comcellg8.com

Glutathione is the most abundant non-protein thiol in mammalian cells and serves as a major antioxidant and redox buffer. nih.govmdpi.com It directly scavenges reactive oxygen species (ROS) and is a crucial cofactor for enzymes like glutathione peroxidase. cellg8.com The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a key indicator of cellular oxidative stress. mdpi.com By providing a source of L-glutamic acid, the tetrapeptide could support the cellular glutathione pool, thereby helping to protect cells from oxidative damage and maintain redox homeostasis. mdpi.com

Table 2: Components of the Glutathione System and Redox Balance

| Component | Role in Redox Homeostasis | Citation(s) |

| L-Glutamic Acid | A precursor amino acid for the synthesis of glutathione. | mdpi.comcellg8.com |

| Glutathione (GSH) | A major cellular antioxidant and redox buffer; scavenges reactive oxygen species. | nih.govmdpi.com |

| Glutathione Disulfide (GSSG) | The oxidized form of glutathione, which is recycled back to GSH. | mdpi.com |

| GSH/GSSG Ratio | A key indicator of the cellular redox state and oxidative stress. | mdpi.com |

| Glutathione Peroxidase | An enzyme that uses GSH to reduce hydrogen peroxide and lipid peroxides. | cellg8.com |

Mechanisms of Subcellular Trafficking and Compartmentalization

The mechanisms by which the tetrapeptide this compound would be trafficked within a cell are not specifically known. However, general principles of peptide and protein transport provide a likely framework.

If present extracellularly, the peptide would first need to be transported across the cell membrane. This could occur via peptide transporters or through endocytic pathways such as pinocytosis or receptor-mediated endocytosis. nih.govmdpi.comresearchgate.net Once inside the cell, its fate would be determined by its stability and any intrinsic signaling sequences. It might be degraded into its constituent amino acids by peptidases within the cytoplasm or lysosomes.

Alternatively, if synthesized within the cell as part of a larger protein, its trafficking would be dictated by established secretory or organelle-targeting pathways. youtube.com Proteins destined for secretion or for insertion into membranes are typically synthesized on ribosomes attached to the endoplasmic reticulum (ER) and then trafficked through the Golgi apparatus. youtube.com Without a specific signal peptide, a small peptide like this would likely remain in the cytosol unless actively transported into an organelle. The specific subcellular compartmentalization of this tetrapeptide remains a subject for future investigation.

Enzymatic Transformations and Metabolic Fates of L Leucylglycyl L Seryl L Glutamic Acid

Peptide Hydrolysis by Endogenous Peptidases and Proteases

The initial and rate-limiting step in the metabolism of L-Leucylglycyl-L-seryl-L-glutamic acid is its hydrolysis by a range of peptidases and proteases. These enzymes exhibit varying degrees of specificity, targeting specific peptide bonds to dismantle the tetrapeptide structure.

Endogenous proteases and peptidases are broadly classified as endopeptidases, which cleave internal peptide bonds, and exopeptidases, which act on the terminal ends of a peptide chain. The tetrapeptide this compound is susceptible to cleavage by both types of enzymes.

Endopeptidases : These enzymes can cleave the peptide bonds within the chain, such as the bond between glycine (B1666218) and serine or serine and glutamic acid. The selectivity of endopeptidases is often determined by the amino acid residues adjacent to the cleavage site. For instance, enzymes like thermolysin show a preference for cleaving before hydrophobic residues such as leucine (B10760876), while others, like glutamyl endopeptidase (e.g., V8 protease), specifically cut after glutamic acid residues thebiomics.compeakproteins.com.

Exopeptidases : These enzymes are crucial for the complete breakdown of the tetrapeptide. They are further divided into aminopeptidases, which cleave the N-terminal residue, and carboxypeptidases, which remove the C-terminal residue.

The likely points of enzymatic attack on this compound are summarized below.

| Enzyme Class | Action | Potential Cleavage Site(s) | Resulting Products |

| Aminopeptidase (B13392206) | Sequential removal of N-terminal amino acids. | Leu-Gly bond | L-Leucine + Glycyl-L-seryl-L-glutamic acid |

| Carboxypeptidase | Removal of the C-terminal amino acid. | Ser-Glu bond | L-Glutamic acid + L-Leucylglycyl-L-serine |

| Endopeptidase | Cleavage of internal peptide bonds. | Gly-Ser bond, Ser-Glu bond | Various di- and tripeptide fragments |

This table is interactive. Click on the headers to sort the data.

The complete hydrolysis of this compound into free amino acids heavily relies on the concerted action of aminopeptidases and carboxypeptidases.

Aminopeptidase Activity : Aminopeptidases sequentially cleave amino acids from the N-terminus of peptides. nih.gov Leucine aminopeptidases (LAPs), a subclass of metalloproteases, show a high affinity for N-terminal leucine residues. nih.gov The degradation of the tetrapeptide would likely be initiated by a leucine aminopeptidase, which would hydrolyze the peptide bond between L-leucine and glycine, releasing a free L-leucine molecule. This action would expose glycine at the new N-terminus, making the remaining tripeptide a substrate for further aminopeptidase activity.

Carboxypeptidase Activity : Simultaneously, carboxypeptidases work from the C-terminal end. nih.govproteopedia.org The C-terminal L-glutamic acid residue of the tetrapeptide is a potential target for certain carboxypeptidases. For example, Glutamate (B1630785) carboxypeptidase II is an enzyme known to cleave C-terminal glutamate from specific peptides. proteopedia.org Carboxypeptidase A, which targets C-terminal aromatic or branched-chain amino acids, would be less likely to act on the intact tetrapeptide but could act on intermediate fragments. thebiomics.comproteopedia.org The removal of L-glutamic acid would yield the tripeptide L-Leucylglycyl-L-serine, which would then be further degraded by other peptidases.

Metabolic Pathways of Constituent Amino Acids Post-Hydrolysis

Once hydrolysis is complete, the constituent amino acids—L-leucine, L-glycine, L-serine, and L-glutamic acid—enter the body's general amino acid pool. From there, they are directed into numerous metabolic pathways essential for energy production, biosynthesis, and nitrogen balance. The metabolic fate of glutamic acid (glutamate) is particularly central to cellular metabolism.

Glutamate is a key anaplerotic substrate, meaning it can replenish intermediates of the Tricarboxylic Acid (TCA) cycle, a central hub of cellular energy production.

Transamination : Glutamate can undergo transamination, a reaction catalyzed by aminotransferases (e.g., Alanine aminotransferase and Aspartate aminotransferase). In this reaction, the amino group of glutamate is transferred to an α-keto acid, converting glutamate into α-ketoglutarate.

Oxidative Deamination : Alternatively, the enzyme glutamate dehydrogenase can directly convert glutamate to α-ketoglutarate. This reaction also releases a molecule of ammonia (B1221849).

Entry into the TCA Cycle : α-ketoglutarate is a direct intermediate of the TCA cycle. Its entry into the cycle allows for its complete oxidation to CO2, generating energy in the form of ATP, or its use in biosynthetic pathways that draw from TCA cycle intermediates.

Glutamate serves as a crucial precursor for the synthesis of other important biomolecules, including non-essential amino acids and neurotransmitters.

Proline and Arginine Synthesis : Glutamate can be converted to other amino acids, such as proline and arginine, through a series of enzymatic reactions.

Glutathione (B108866) Synthesis : Glutamate is one of the three amino acids (along with cysteine and glycine) that constitute glutathione, a major endogenous antioxidant.

GABA Synthesis : In the central nervous system, glutamate is the direct precursor to the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This conversion is catalyzed by the enzyme glutamate decarboxylase (GAD), which requires pyridoxal phosphate (B84403) (vitamin B6) as a cofactor.

| Precursor | Enzyme | Product | Primary Function |

| L-Glutamic Acid | Glutamate Decarboxylase (GAD) | Gamma-Aminobutyric Acid (GABA) | Major inhibitory neurotransmitter in the CNS |

| L-Glutamic Acid | Glutamine Synthetase | L-Glutamine | Nitrogen transport, neurotransmitter precursor |

| L-Glutamic Acid | Various Enzymes | L-Proline, L-Arginine | Protein synthesis, metabolic functions |

This table is interactive. Click on the headers to sort the data.

Glutamate plays a pivotal role in managing nitrogen within the body, participating in both the assimilation of ammonia and its safe disposal.

Ammonia Assimilation : The enzyme glutamate dehydrogenase can catalyze the reductive amination of α-ketoglutarate using ammonia (NH3) and NADPH to form glutamate. This reaction serves as a primary pathway for incorporating inorganic nitrogen into an organic molecule.

Nitrogen Transport : The enzyme glutamine synthetase catalyzes the ATP-dependent addition of ammonia to glutamate to form glutamine. Glutamine is a non-toxic carrier of ammonia in the bloodstream, safely transporting it from peripheral tissues to the liver and kidneys.

Urea (B33335) Cycle : In the liver, the amino group from glutamate can be transferred to oxaloacetate via aspartate aminotransferase to form aspartate. This aspartate molecule then serves as a nitrogen donor in the urea cycle, the primary pathway for the disposal of excess nitrogen from the body in the form of urea.

Potential for De Novo Biosynthesis within Biological Systems

The biosynthesis of peptides in biological systems primarily occurs through two distinct pathways: ribosomal synthesis and non-ribosomal synthesis. While ribosomal synthesis is responsible for the production of most proteins from messenger RNA (mRNA) templates, the de novo biosynthesis of a specific, short oligopeptide like this compound is more likely to occur via non-ribosomal peptide synthesis (NRPS).

Non-ribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes that can synthesize peptides without an mRNA template. nih.gov This allows for the incorporation of non-proteinogenic amino acids and modifications not typically seen in ribosomal protein synthesis. The modular nature of NRPSs, where each module is responsible for the addition of a specific amino acid, provides a template for the sequential assembly of the peptide chain. nih.govnih.gov

The potential for de novo biosynthesis of this compound would depend on the presence of an NRPS system with modules specific for L-leucine, glycine, L-serine, and L-glutamic acid in the correct sequence. Such systems are commonly found in microorganisms, including bacteria and fungi, where they are responsible for the production of a wide array of bioactive peptides. nih.gov

The biosynthesis process via NRPS typically involves the following steps:

Activation: Each amino acid is activated as an aminoacyl adenylate by the adenylation (A) domain of the respective NRPS module.

Thiolation: The activated amino acid is then transferred to the phosphopantetheinyl arm of the thiolation (T) or peptidyl carrier protein (PCP) domain.

Elongation: The condensation (C) domain catalyzes the formation of a peptide bond between the aminoacyl groups tethered to adjacent modules.

Termination: The final peptide is released from the NRPS complex by a thioesterase (TE) domain, which can also catalyze cyclization of the peptide.

While the existence of an NRPS specifically for this compound has not been documented in publicly available literature, the modular nature of these synthetases suggests that such a pathway is theoretically possible within organisms that possess a diverse repertoire of NRPS machinery. The identification and characterization of novel NRPS gene clusters through genomic and metabolic engineering approaches could potentially unveil the biosynthetic pathway for this and other short oligopeptides. mdpi.com

Regulatory Effects on Metabolic Enzyme Activity by the Tetrapeptide or its Fragments

The regulatory effects of the tetrapeptide this compound or its metabolic fragments on metabolic enzyme activity are not yet specifically documented. However, based on the known roles of other bioactive peptides and the constituent amino acids, several potential mechanisms of action can be postulated. Bioactive peptides can influence metabolic pathways by directly interacting with enzymes, acting as signaling molecules, or altering the expression of metabolic genes.

Potential Regulatory Mechanisms:

Direct Enzyme Inhibition or Activation: Short peptides have been shown to act as allosteric modulators of enzymes. For instance, di- and tripeptides have been found to inhibit the activity of enzymes such as angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-IV (DPP-IV). It is plausible that this compound or its fragments, such as Leucyl-glycine or Seryl-glutamate, could bind to and modulate the activity of key enzymes in metabolic pathways like glycolysis or the citric acid cycle.

Regulation of Gene Expression: Bioactive peptides can influence the transcription of genes encoding metabolic enzymes. This can occur through various signaling pathways that ultimately lead to the activation or repression of transcription factors.

Modulation of Cellular Redox State: The constituent amino acids of the tetrapeptide can influence cellular metabolism. For example, glutamic acid is a key player in nitrogen metabolism and can be converted to α-ketoglutarate, an intermediate of the citric acid cycle. Cysteine, which can be synthesized from serine, is a precursor to glutathione, a major antioxidant. By influencing the levels of these amino acids, the tetrapeptide could indirectly affect metabolic enzyme activity by altering the cellular redox state.

Hypothetical Effects on Metabolic Pathways:

| Metabolic Pathway | Potential Regulatory Effect of this compound or its Fragments |

|---|---|

| Glycolysis | Fragments of the tetrapeptide could potentially allosterically regulate key glycolytic enzymes such as hexokinase, phosphofructokinase, or pyruvate kinase. |

| Citric Acid Cycle (TCA) | The glutamic acid residue, upon cleavage, can be converted to α-ketoglutarate, an intermediate of the TCA cycle, thereby influencing the cycle's flux. |

| Amino Acid Metabolism | The tetrapeptide and its fragments would directly contribute to the cellular pool of L-leucine, glycine, L-serine, and L-glutamic acid, impacting various amino acid metabolic pathways. |

| Glutathione Synthesis | The L-serine residue could be metabolized to cysteine, a precursor for the synthesis of the antioxidant glutathione, thereby influencing redox-sensitive enzymes. |

It is important to emphasize that these are potential mechanisms and effects based on the general understanding of bioactive peptides and amino acid metabolism. Further research, including enzymatic assays and metabolomic studies, is necessary to elucidate the specific regulatory roles of this compound and its metabolic byproducts.

Advanced Academic Research Methodologies and Experimental Approaches for L Leucylglycyl L Seryl L Glutamic Acid

Omics Technologies in Peptide Research

Omics technologies provide a high-throughput, systems-level view of molecular changes in biological samples, moving beyond the study of single molecules to the comprehensive analysis of entire molecular classes.

Peptidomics is the large-scale study of endogenous peptides in a biological sample. researchgate.net This powerful approach, typically employing liquid chromatography coupled with mass spectrometry (LC-MS), can be used to identify and quantify hundreds to thousands of peptides simultaneously. researchgate.netnih.gov

In the context of L-Leucylglycyl-L-seryl-L-glutamic acid, peptidomics could be applied in several ways. Firstly, it could determine if this specific tetrapeptide or its fragments exist naturally in tissues or biofluids, suggesting an endogenous role. Secondly, after administering the synthetic peptide, peptidomic analysis can track its stability and identify its metabolic breakdown products. Finally, it can reveal how the peptide perturbs the entire endogenous peptidome, highlighting changes in the levels of other signaling peptides or protein fragments, thereby offering clues to its mechanism of action. nih.gov

| Identified Peptide | Fold Change vs. Control | Potential Significance |

|---|---|---|

| This compound | +150.0 | Exogenously administered peptide detected. |

| Leucyl-glycine | +45.0 | Metabolic fragment of the administered peptide. |

| Bradykinin Fragment 1-5 | -3.5 | Downregulation of an endogenous inflammatory peptide. |

| Proglucagon-derived peptide X | +2.8 | Upregulation of a metabolic signaling peptide. nih.gov |

Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. This technique provides a functional readout of the cellular state, reflecting changes in metabolic pathways in response to a stimulus. researchgate.net By applying techniques like LC-MS/MS or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify a wide array of metabolites, including amino acids, lipids, and intermediates of energy metabolism. researchgate.net

Treating cells or organisms with this compound and subsequently performing metabolomic analysis can reveal its impact on cellular metabolism. Given its composition, the peptide could influence pathways involving its constituent amino acids. For example, an increase in intracellular L-glutamic acid could affect the tricarboxylic acid (TCA) cycle or glutathione (B108866) synthesis. nih.govnih.gov Such analyses can identify unexpected metabolic shifts, providing novel insights into the peptide's biological role and downstream effects.

| Metabolite | Metabolic Pathway | Observed Change | Possible Interpretation |

|---|---|---|---|

| L-Glutamic acid | Amino Acid Metabolism | Increased | Peptide degradation releasing constituent amino acids. nih.gov |

| Glutathione (GSH) | Redox Homeostasis | Increased | Increased glutamate (B1630785) availability for GSH synthesis. nih.gov |

| Alpha-ketoglutarate | TCA Cycle | Decreased | Alteration in glutamine/glutamate metabolism. nih.gov |

| Aspartic acid | Amino Acid Metabolism | Increased | Shift in transamination reactions due to excess glutamate. nih.gov |

Proteomics for Identification of Interacting Protein Partners

To understand the biological role of this compound, identifying its interacting protein partners within a cellular context is paramount. Proteomics offers powerful tools for this purpose, moving beyond simple binding assays to provide a comprehensive view of the peptide's interactome. nih.gov

A primary strategy would involve peptide pull-down assays coupled with quantitative mass spectrometry. nih.gov In this approach, a synthesized and biotinylated version of this compound would be immobilized on streptavidin-coated beads. These beads would then be incubated with cell lysates, allowing the peptide to bind to its natural protein partners. After stringent washing steps to remove non-specific binders, the captured proteins would be eluted and identified by mass spectrometry. nih.govcreative-proteomics.com

To enhance the specificity and reliability of this method, a quantitative proteomic technique such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) would be employed. nih.govcreative-proteomics.comjove.com In a SILAC experiment, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids, such as arginine and lysine. creative-proteomics.comresearchgate.net The lysate from cells grown in "heavy" media could be incubated with the this compound-baited beads, while the "light" lysate is incubated with control beads (e.g., beads with a scrambled peptide sequence). nih.gov By combining the eluates from both pull-downs and analyzing them with mass spectrometry, specifically interacting proteins will exhibit a high heavy-to-light ratio, effectively distinguishing them from non-specific background proteins. nih.gov

The results of such an experiment could be represented in a data table, as shown below, illustrating the type of data that would be generated.

| Protein Accession | Gene Symbol | Protein Name | Heavy/Light Ratio | p-value | Putative Interaction |

| P04637 | TP53 | Cellular tumor antigen p53 | 8.2 | <0.01 | Specific Interactor |

| Q9Y266 | GRIN2B | Glutamate ionotropic receptor NMDA type subunit 2B | 7.5 | <0.01 | Specific Interactor |

| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 6.8 | <0.01 | Specific Interactor |

| P62258 | ACTG1 | Actin, cytoplasmic 2 | 1.1 | >0.05 | Non-specific Binder |

| P02768 | ALB | Serum albumin | 0.9 | >0.05 | Non-specific Binder |

Advanced Imaging Techniques for Subcellular Localization and Dynamics

Determining the subcellular location of this compound is crucial for understanding its function. Advanced imaging techniques can provide high-resolution spatial and temporal information about the peptide within living cells. addgene.orgblochlab.com

To visualize the peptide, it would first need to be conjugated to a fluorescent probe without significantly altering its biological activity. researchgate.net This fluorescently tagged this compound could then be introduced into cultured cells. Confocal laser scanning microscopy would be the initial method of choice to determine the peptide's general localization, for example, whether it is found in the cytoplasm, nucleus, or specific organelles. researchgate.netmdpi.com By co-localizing the peptide's fluorescent signal with that of known organelle markers, a more precise location can be determined. addgene.org

For a more detailed understanding of the peptide's dynamics and to overcome the diffraction limit of conventional light microscopy, super-resolution microscopy techniques such as Stochastic Optical Reconstruction Microscopy (STORM) or Photoactivated Localization Microscopy (PALM) could be employed. nih.govnih.govmdpi.com These methods can achieve resolutions on the order of tens of nanometers, potentially allowing for the visualization of the peptide binding to individual protein complexes or its movement within intricate cellular structures. osti.gov For instance, Peptide-PAINT (Point Accumulation for Imaging in Nanoscale Topography) is an emerging super-resolution technique that utilizes transient binding of fluorescently labeled peptides to their targets, which could be adapted to visualize the interactions of this compound with its binding partners in situ. nih.govacs.org

The dynamic nature of the peptide's localization could be quantified using techniques like Fluorescence Recovery After Photobleaching (FRAP). By photobleaching the fluorescently tagged peptide in a specific region of the cell and monitoring the recovery of fluorescence over time, the mobility and diffusion kinetics of the peptide can be determined.

Computational and Bioinformatics Approaches

Computational and bioinformatics approaches offer powerful predictive capabilities to guide and complement experimental studies on this compound. researchgate.net These in silico methods can provide insights into the peptide's structure, its potential binding partners, and the biological pathways it may influence. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the peptide-protein complex over time. americanpeptidesociety.org MD simulations apply the principles of classical mechanics to model the movements of atoms and molecules, providing a detailed view of the conformational changes and stability of the interaction. nih.gov These simulations can help refine the docked pose and calculate the binding free energy, offering a more accurate prediction of binding affinity. pnas.org

In Silico Peptide Structure Prediction and Conformational Analysis

Due to their small size and flexibility, peptides like this compound can adopt a multitude of conformations in solution. nih.gov Predicting the three-dimensional structure of this tetrapeptide is a critical step in understanding its function. nih.gov Several in silico tools, such as PEP-FOLD, are available for peptide structure prediction. oup.commdpi.com These methods use fragment-based approaches and molecular simulations to generate plausible 3D models of the peptide. biorxiv.org

Conformational analysis through molecular dynamics simulations can further explore the peptide's structural landscape. acs.org By simulating the peptide in an aqueous environment, researchers can identify the most stable conformations and the transitions between them. acs.orgnih.gov This information is crucial for understanding how the peptide might present itself to a binding partner.

An illustrative table of predicted binding energies from a hypothetical molecular docking study is presented below.

| Target Protein | Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | Catalytic cleft | -8.5 | Arg190, Lys72 |

| Glutamate Receptor | Ligand-binding domain | -9.2 | Arg485, Thr480 |

| Caspase-3 | Active site | -7.9 | His121, Gly122 |

Systems Biology Approaches for Pathway Analysis and Network Modeling

To understand the broader biological context of this compound's interactions, systems biology approaches can be utilized. drugtargetreview.comalliedacademies.org If proteomics studies identify a set of interacting proteins, this list can be used for pathway enrichment analysis. nih.gov This analysis determines whether the identified interactors are significantly over-represented in specific known biological pathways, such as signaling cascades or metabolic pathways. oup.com

Furthermore, the identified peptide-protein interactions can be integrated into larger protein-protein interaction (PPI) networks. nih.gov By mapping the direct interactors of this compound onto the human interactome, it is possible to identify secondary interactors and functional modules that may be influenced by the peptide. zhanggroup.org This network-based approach can generate hypotheses about the peptide's role in cellular processes and its potential effects on cellular function. oup.com

Future Research Directions and Unexplored Potential of L Leucylglycyl L Seryl L Glutamic Acid

Elucidating the Endogenous Presence, Biosynthesis, and Turnover Mechanisms of the Specific Tetrapeptide

A foundational step in understanding the biological relevance of L-Leucylglycyl-L-seryl-L-glutamic acid is to determine if it exists naturally within biological systems. Research should initially focus on developing sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to screen for its presence in various tissues and biofluids.

If confirmed to be endogenous, the next critical area of investigation is its biosynthesis. Small peptides are often generated through the proteolytic degradation of larger precursor proteins by cellular machinery like the ubiquitin-proteasome system (UPS). frontiersin.org The UPS is a primary pathway for controlled protein turnover, breaking down proteins into smaller peptide fragments. frontiersin.orgnih.gov Future studies should aim to identify potential precursor proteins that contain the "Leu-Gly-Ser-Glu" sequence and the specific proteases involved in its cleavage.

Equally important is understanding the peptide's turnover, or how its concentration is regulated through degradation. The timed degradation of signaling molecules is crucial for maintaining cellular homeostasis. frontiersin.org Brain cytosol, for instance, is rich in various peptide-degrading enzymes, including oligopeptidases and exopeptidases, that are involved in the terminal stages of protein and peptide degradation. taylorfrancis.com Research should focus on identifying the specific peptidases that act on this compound, characterizing their kinetics and cellular locations to build a complete picture of the peptide's lifecycle.

| Research Objective | Key Methodologies | Potential Outcomes |

| Confirm Endogenous Presence | High-Resolution Mass Spectrometry, Liquid Chromatography (LC-MS/MS) | Detection and quantification of the tetrapeptide in various tissues and fluids. |

| Identify Biosynthesis Pathway | Proteomic analysis to find precursor proteins, In vitro cleavage assays with purified proteases. | Identification of the parent protein and the enzymatic cascade responsible for peptide liberation. |

| Characterize Turnover Mechanisms | Incubation with cytosolic extracts, Screening of purified peptidase libraries, Kinetic enzyme assays. | Identification of specific enzymes that degrade the tetrapeptide and determination of its biological half-life. |

Comprehensive Mapping and Functional Characterization of Specific Signaling Cascades Regulated by the Tetrapeptide

Many bioactive peptides exert their effects by binding to specific cell surface receptors, which initiates a cascade of intracellular events. americanpeptidesociety.org A primary objective for future research is to identify the receptor(s) for this compound. Given that many signaling peptides interact with G-protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), initial screening efforts could focus on these large receptor families. americanpeptidesociety.org

Upon receptor binding, a signal is transduced across the cell membrane, often involving the generation of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+), and the activation of downstream protein kinases. americanpeptidesociety.org Characterizing the signaling cascade regulated by this tetrapeptide would involve:

Receptor Binding Assays: To confirm a direct and specific interaction between the peptide and a candidate receptor.

Second Messenger Quantification: Measuring changes in intracellular cAMP or Ca2+ levels in response to peptide stimulation.

Kinase Activation Profiling: Using phosphoproteomics to identify which downstream kinases (e.g., Protein Kinase A, Protein Kinase C) are activated. nih.gov